

# Preclinical Development of GSK3186899: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3186899 |           |
| Cat. No.:            | B607826    | Get Quote |

#### Introduction

**GSK3186899** (also known as DDD853651 and DNDI-6899) is a preclinical drug candidate under investigation for the treatment of visceral leishmaniasis (VL), a severe parasitic disease caused by Leishmania donovani. This technical guide provides a comprehensive overview of the preclinical development of **GSK3186899**, summarizing key data from in vitro and in vivo studies, detailing experimental methodologies, and visualizing important biological pathways and workflows. The development of this compound has been a collaborative effort, notably involving GlaxoSmithKline (GSK) and the Drug Discovery Unit at the University of Dundee.[1]

### **Mechanism of Action**

**GSK3186899** exerts its anti-leishmanial effect through the inhibition of a parasite-specific kinase.[2] Target deconvolution studies have identified the principal target as the cell division cycle-2-related kinase 12 (CRK12) of Leishmania donovani.[2][3] CRK12 is essential for the parasite's survival and proliferation.[3][4] Inhibition of CRK12 by **GSK3186899** leads to cell cycle arrest in the G1 and G2/M phases, ultimately resulting in parasite death.[4]





Click to download full resolution via product page

Figure 1: Mechanism of action of GSK3186899.

### **Data Presentation**

The following tables summarize the key quantitative data from the preclinical evaluation of **GSK3186899**.

## **Table 1: In Vitro Activity of GSK3186899**



| Assay Type               | Cell<br>Line/Organism         | Parameter | Value  | Reference |
|--------------------------|-------------------------------|-----------|--------|-----------|
| Intramacrophage<br>Assay | L. donovani in<br>THP-1 cells | EC50      | 1.4 μΜ | [5]       |
| Cytotoxicity             | THP-1 cells                   | EC50      | >50 μM | [5]       |

Table 2: In Vivo Efficacy of GSK3186899 in a Mouse

**Model of Visceral Leishmaniasis** 

| Dosing Regimen   | Duration | Parasite Load<br>Suppression (%) | Reference |
|------------------|----------|----------------------------------|-----------|
| 25 mg/kg, b.i.d. | 10 days  | 99                               |           |
| 50 mg/kg, b.i.d. | 5 days   | 85                               | [6]       |

Table 3: Pharmacokinetic Parameters of an Analog of

**GSK3186899 (Compound 15) in Mice** 

| Parameter                                  | Value |
|--------------------------------------------|-------|
| Oral Bioavailability (Fpo)                 | 44%   |
| Coefficient of Variation (%CV) in Exposure | 79%   |

## Table 4: In Vitro Safety and Toxicology Profile of GSK3186899



| Assay                               | Result                                | Reference |
|-------------------------------------|---------------------------------------|-----------|
| Cytochrome P450 (CYP3A4) Inhibition | No significant inhibition             | [5]       |
| Ames Test                           | Standard protocol used                | [6]       |
| Mouse Lymphoma Assay<br>(MLA)       | Standard protocol used                | [6]       |
| hERG Inhibition                     | Standard protocol used                | [6]       |
| 7-Day Rat Toxicology                | Tolerated at 100, 300, and 1000 mg/kg | [6]       |

## Experimental Protocols In Vitro Intramacrophage Assay

This assay assesses the efficacy of compounds against the intracellular amastigote stage of L. donovani within a human macrophage cell line.





Click to download full resolution via product page

Figure 2: Workflow for the in vitro intramacrophage assay.



#### Methodology:

- Cell Culture: THP-1 human monocytic leukemia cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.[7]
- Differentiation: THP-1 cells are differentiated into adherent macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).[7][8]
- Parasite Culture:Leishmania donovani promastigotes are cultured in appropriate media to the stationary phase.[8]
- Infection: Differentiated THP-1 cells are infected with stationary phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites to macrophages) and incubated to allow for parasite invasion and transformation into amastigotes.[7][8]
- Compound Addition: GSK3186899 is added to the infected cell cultures at various concentrations.
- Incubation: The treated, infected cells are incubated for 48 hours at 37°C.[7]
- Analysis: The number of viable intracellular amastigotes is determined. This can be achieved
  through various methods, including microscopic counting after Giemsa staining or a parasite
  rescue and transformation assay where macrophages are lysed, and the released
  amastigotes are allowed to transform back into promastigotes, with their subsequent growth
  quantified.[2][7]
- EC50 Determination: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

## In Vivo Mouse Model of Visceral Leishmaniasis

This model is used to evaluate the in vivo efficacy of anti-leishmanial compounds.





Click to download full resolution via product page

**Figure 3:** Workflow for the in vivo mouse efficacy model.



### Methodology:

- Animal Model: Female BALB/c mice are commonly used for this model.
- Infection: Mice are infected intravenously with L. donovani amastigotes. The infection is allowed to establish for 7 days.[6]
- Treatment: **GSK3186899** is administered orally (p.o.) via gavage. A typical dosing regimen is 25 mg/kg twice daily (b.i.d.) for 10 days.[6] A vehicle control group is included in the study.
- Efficacy Evaluation: At the end of the treatment period, mice are euthanized. The livers are excised and weighed.
- Parasite Burden Determination: Liver smears are prepared and stained with Giemsa. The number of amastigotes per 500 liver cells is counted under a microscope.
- Calculation of Leishman-Donovan Units (LDU): The parasite burden is expressed in Leishman-Donovan Units (LDU), calculated as: LDU = (number of amastigotes / 500 nucleated cells) x liver weight (in grams).[6]
- Percentage Suppression: The percentage of parasite load suppression is calculated by comparing the LDU of the treated group to the vehicle control group.[6]

#### Conclusion

The preclinical data for **GSK3186899** demonstrate its potential as a novel oral therapeutic for visceral leishmaniasis. Its potent in vitro and in vivo activity against Leishmania donovani, coupled with a promising safety profile, has led to its nomination as a clinical candidate.[1] The mechanism of action, through the inhibition of the parasite-specific kinase CRK12, represents a novel approach to treating this neglected tropical disease. Further clinical development is underway to establish its safety and efficacy in humans.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. mdpi.com [mdpi.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Preclinical Pharmacology and Pharmacokinetics of GW433908, a Water-Soluble Prodrug of the Human Immunodeficiency Virus Protease Inhibitor Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis WCAIR [wcair.dundee.ac.uk]
- 8. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Development of GSK3186899: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607826#preclinical-development-of-gsk3186899]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com